(S)-3-((1H-Indol-3-yl)methyl)piperazin-2-one
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Overview
Description
(3S)-3-[(1H-indol-3-yl)methyl]piperazin-2-one: is a compound that features a piperazinone ring substituted with an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as indole and piperazine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods:
Scale-Up Considerations: For industrial production, the synthesis route is optimized for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The piperazinone ring can be reduced under hydrogenation conditions to form the corresponding piperazine derivative.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Reduced piperazine derivatives.
Substitution Products: Functionalized indole derivatives with different substituents.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.
Receptor Binding: It may interact with various biological receptors, making it a candidate for drug development.
Medicine:
Drug Development:
Cancer Research: Its indole moiety is of interest for anticancer research due to its potential to interact with cellular signaling pathways.
Industry:
Material Science: The compound may be explored for its potential use in developing new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Interaction: It may act as an agonist or antagonist at various receptors, modulating their activity.
Cell Signaling: The indole moiety can interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: Another indole derivative with potential anticancer activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness:
Structural Features: The combination of the indole moiety with the piperazinone ring is unique and may confer distinct biological activities.
Biological Activity: The specific substitution pattern may result in unique interactions with biological targets, differentiating it from other indole derivatives.
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
(3S)-3-(1H-indol-3-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C13H15N3O/c17-13-12(14-5-6-15-13)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,14,16H,5-7H2,(H,15,17)/t12-/m0/s1 |
InChI Key |
SXVSTTUVRFUXRG-LBPRGKRZSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H](N1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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